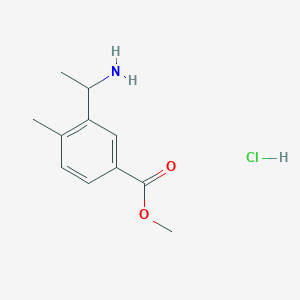

![molecular formula C10H15Cl2N3 B2962178 2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride CAS No. 2089258-43-3](/img/structure/B2962178.png)

2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , involves reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex. The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .Applications De Recherche Scientifique

DNA Interaction and Nuclease Activity

Research on copper(II) complexes of tridentate ligands, including analogs of 2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, demonstrates significant DNA binding affinity and nuclease activity. These complexes exhibit a propensity to bind with DNA, induce minor structural changes, and promote DNA cleavage through hydroxyl radicals in the presence of a reducing agent. Such activities highlight their potential utility in studying DNA interactions and therapeutic applications targeting DNA integrity (Kumar et al., 2012).

Catalytic Applications

Studies on palladium(II) complexes involving (imino)pyridine ligands akin to the chemical structure of interest have shed light on their efficacy as catalysts for ethylene dimerization. These complexes demonstrate selectivity in catalytic processes, underscoring their importance in industrial applications related to polymer production and chemical synthesis (Nyamato et al., 2015).

Synthesis and Chemical Reactions

The Mannich reaction, involving pyrrole and dimethylpyrrole with monoamines and diamines, produces novel compounds with potential applications in materials science and organic synthesis. This includes the development of ligands and intermediates for further chemical transformations (Jana et al., 2019).

Materials Science

In the realm of materials science, the synthesis and application of 4-(4-Acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl Cinnamate in cigarette flavoring present a unique case of utilizing pyrrole derivatives to enhance consumer products' aroma quality. This illustrates the compound's versatility and potential in flavor chemistry and consumer product enhancement (Pei-pei, 2013).

Mécanisme D'action

Target of Action

The primary targets of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride interacts with its targets by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically initiated by these receptors . The compound’s interaction with its targets results in changes in cellular processes, such as decreased cell proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. Upon binding to its targets, it inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways play a critical role in controlling tumor growth, proliferation, and apoptosis . Therefore, the inhibition of these pathways can lead to the suppression of these processes .

Result of Action

The molecular and cellular effects of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis . Furthermore, the compound can significantly inhibit the migration and invasion of certain cancer cells .

Propriétés

IUPAC Name |

2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-7-4-9-8(2-3-11)6-13-10(9)12-5-7;;/h4-6H,2-3,11H2,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZMSQHJGKFWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2CCN)N=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089258-43-3 |

Source

|

| Record name | 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2962095.png)

![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)

![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2962100.png)

![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2962103.png)

![(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine](/img/structure/B2962104.png)

![(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one](/img/structure/B2962105.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2962109.png)

![3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2962112.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2962114.png)